molecular formula C18H18O6 B14901868 3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid

3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid

Cat. No.: B14901868
M. Wt: 330.3 g/mol
InChI Key: JUEVTAXHRVILRJ-UHFFFAOYSA-N
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Description

3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two ethoxy groups and two carboxylic acid groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of biphenyl alcohols or aldehydes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the biphenyl core.

Scientific Research Applications

3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dimethyl ester: Similar structure but with ester groups instead of carboxylic acid groups.

Uniqueness

3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both ethoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-(4-carboxy-3-ethoxyphenyl)-2-ethoxybenzoic acid

InChI

InChI=1S/C18H18O6/c1-3-23-15-9-11(5-7-13(15)17(19)20)12-6-8-14(18(21)22)16(10-12)24-4-2/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

JUEVTAXHRVILRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OCC)C(=O)O

Origin of Product

United States

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